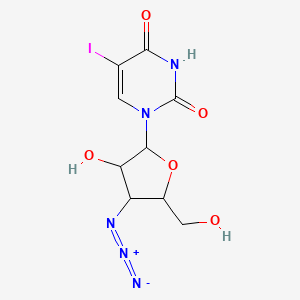
5-Amino-2-methyl-phenol; sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-methylphenol sulfate is a chemical compound with the molecular formula C7H11NO5S. It is the sulfate salt of 5-amino-2-methylphenol, commonly used in various applications, including the production of hair dyes and colorants .
Méthodes De Préparation
The synthesis of 5-amino-2-methylphenol sulfate can be achieved through several methods. One common method involves the reaction of methyl phenol with benzene sulfuric acid to generate methyl phenol benzene sulfate. This intermediate is then reacted with ammonia to produce 5-amino-2-methylphenol sulfate . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-Amino-2-methylphenol sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-amino-2-methylphenol sulfate can lead to the formation of quinone derivatives, while reduction can yield aminophenol derivatives .
Applications De Recherche Scientifique
5-Amino-2-methylphenol sulfate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays. In medicine, it is investigated for its potential therapeutic properties, including its use in the development of new drugs. In industry, it is used in the production of hair dyes and colorants due to its ability to impart color to hair .
Mécanisme D'action
The mechanism of action of 5-amino-2-methylphenol sulfate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including changes in cellular signaling pathways and modulation of gene expression .
Comparaison Avec Des Composés Similaires
5-Amino-2-methylphenol sulfate can be compared with other similar compounds, such as 5-amino-2-methylphenol and 5-amino-o-cresol. While these compounds share similar chemical structures, 5-amino-2-methylphenol sulfate is unique due to its sulfate group, which can influence its solubility, reactivity, and biological activity. The presence of the sulfate group can also affect the compound’s interaction with enzymes and other molecular targets .
Similar Compounds
- 5-Amino-2-methylphenol
- 5-Amino-o-cresol
- 3-Hydroxy-4-methylaniline
- 4-Amino-2-hydroxytoluene
Propriétés
Formule moléculaire |
C7H9NO4S |
|---|---|
Poids moléculaire |
203.22 g/mol |
Nom IUPAC |
(5-amino-2-methylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C7H9NO4S/c1-5-2-3-6(8)4-7(5)12-13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) |
Clé InChI |
GOAGYXMUVBZZQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


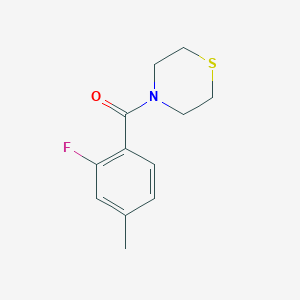
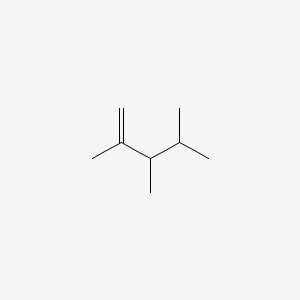
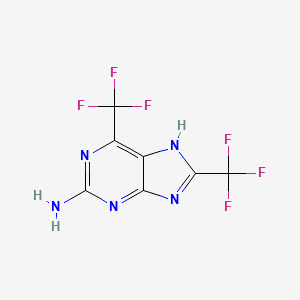
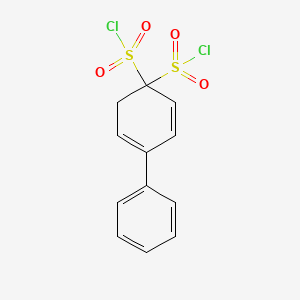

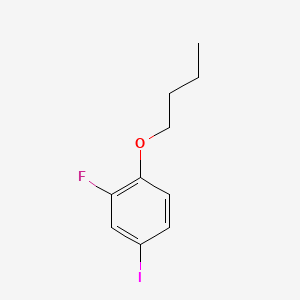
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
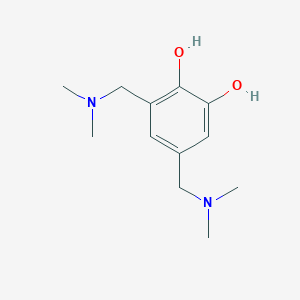
![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)
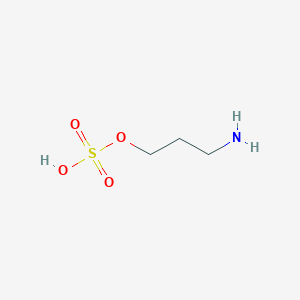

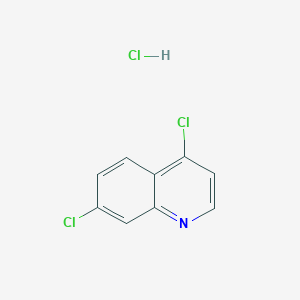
![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
